1-(4-Chlorobenzyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea
Description
The compound 1-(4-Chlorobenzyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea features a urea core linked to a 4-chlorobenzyl group and a 1,3,4-oxadiazole ring substituted with a thiophen-3-yl moiety. The urea scaffold is known for hydrogen-bonding interactions, which often enhance biological activity .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2S/c15-11-3-1-9(2-4-11)7-16-13(20)17-14-19-18-12(21-14)10-5-6-22-8-10/h1-6,8H,7H2,(H2,16,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOSJRZTYSXAKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NC2=NN=C(O2)C3=CSC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Chlorobenzyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with carbon disulfide and an alkylating agent under basic conditions.
Introduction of the thiophenyl group: The thiophenyl group can be introduced through a coupling reaction with a thiophene derivative.
Attachment of the chlorobenzyl group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction with a chlorobenzyl halide.
Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(4-Chlorobenzyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., amines), and acidic or basic hydrolysis conditions.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 283.77 g/mol. Its structure features a urea moiety linked to a thiophenyl and an oxadiazole ring, which contributes to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1-(4-Chlorobenzyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea. It has been shown to exhibit cytotoxic effects against various cancer cell lines:
- Cytotoxicity : The compound demonstrated significant cytotoxicity against human leukemia cell lines, indicating its potential as a chemotherapeutic agent. For instance, derivatives of oxadiazole compounds have been reported to have lower IC50 values than traditional chemotherapeutics like doxorubicin in certain cancer models .
- Mechanism of Action : Flow cytometry assays revealed that compounds similar to this compound can induce apoptosis in cancer cells through pathways involving p53 expression and caspase activation .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Studies on related oxadiazole derivatives have shown selective inhibition against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism involves disrupting bacterial cell wall synthesis or function .
Drug Development
This compound serves as a scaffold for developing new drugs targeting specific biological pathways:
- Targeting Enzymes : Research indicates that modifications of oxadiazole derivatives can enhance their inhibitory activity against enzymes like histone deacetylases (HDACs), which are implicated in cancer progression .
- Molecular Docking Studies : Computational studies have suggested strong interactions between the compound and target proteins, indicating its potential as a lead compound for further drug development .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of several oxadiazole derivatives, including those related to this compound. The results indicated that these compounds induced apoptosis in MCF-7 breast cancer cells, with increased levels of p53 and caspase activity observed .
Case Study 2: Antimicrobial Resistance
Another investigation focused on the antimicrobial properties of oxadiazole derivatives against resistant bacterial strains. The findings showed that certain modifications led to compounds with enhanced activity against MRSA without increasing resistance to standard antibiotics .
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by:
Inhibiting enzyme activity: The compound can bind to and inhibit the activity of certain enzymes, disrupting metabolic pathways and leading to cell death.
Inducing oxidative stress: It can generate reactive oxygen species (ROS), leading to oxidative damage and apoptosis in cells.
Interacting with DNA: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Aryl/Oxadiazole Moieties
Thiophene vs. Aromatic/Electron-Donating Groups
- Thiophene substitution: The thiophen-3-yl group in the target compound contrasts with phenyl or substituted aryl groups in analogs like 1-(4-phenoxyphenyl)-3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]propan-1-one (). Thiophene’s sulfur atom may improve lipophilicity and redox stability compared to oxygen/nitrogen-based substituents .
- Trimethoxyphenyl substitution : In 1-(4-chlorophenyl)-3-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)urea (), the electron-donating methoxy groups enhance solubility but may reduce metabolic stability compared to the thiophene group.
Urea vs. Alternative Linkers
- Propan-1-one linker : Compounds like those in use a propan-1-one linker instead of urea. The urea group’s hydrogen-bonding capacity may improve target binding, while the ketone linker could reduce polarity .
- Amide linkers: Derivatives such as N-(4-(pyridin-4-ylmethyl)phenyl)benzamide () utilize amide bonds, which offer rigidity but lack the dual hydrogen-bond donors/acceptors of urea .
Heterocycle Variations
Data Table: Structural and Functional Comparison
Key Research Findings and Implications
- Structure-Activity Relationship (SAR) : The 4-chlorobenzyl group and thiophene-oxadiazole system synergize to balance lipophilicity and hydrogen-bonding, a combination absent in phenyl- or thiadiazole-based analogs .
- Synthetic Flexibility : The oxadiazole-thiophene moiety allows modular substitution, enabling optimization for specific targets (e.g., kinases or inflammation-related enzymes) .
Biological Activity
1-(4-Chlorobenzyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea is a compound characterized by its unique molecular structure, which combines elements of thiophene and oxadiazole. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in oncology and antimicrobial research.
Molecular Characteristics
- Molecular Formula : C₁₄H₁₁ClN₄O₂S
- Molecular Weight : 334.8 g/mol
- CAS Number : 1251547-23-5
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁ClN₄O₂S |
| Molecular Weight | 334.8 g/mol |
| CAS Number | 1251547-23-5 |
Biological Activity Overview
Research indicates that compounds containing the oxadiazole moiety exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound under discussion has shown promising results in various studies.
Anticancer Activity
This compound has been tested against several cancer cell lines. Notably:
-
Cytotoxicity : Studies have demonstrated that this compound exhibits significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The IC₅₀ values indicate potent activity at low concentrations.
Cell Line IC₅₀ (µM) MCF-7 10.38 U-937 12.50
The mechanism of action appears to involve the induction of apoptosis in cancer cells. Flow cytometry assays revealed that the compound activates apoptotic pathways, evidenced by increased levels of p53 expression and caspase activation in treated cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial efficacy. Preliminary studies suggest it possesses activity against various bacterial strains, showcasing potential as an antibacterial agent.
Antimicrobial Efficacy Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
Case Studies
Several case studies have explored the biological activity of derivatives related to this compound:
- Study on Apoptosis Induction : A study involving MCF-7 cells demonstrated that the compound significantly increased apoptosis markers compared to controls. The study utilized Western blot analysis to confirm the activation of apoptotic pathways through p53 and caspase signaling .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties revealed that derivatives of the oxadiazole structure exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria, highlighting the versatility of this class of compounds in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-(4-chlorobenzyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea, and how can reaction conditions be optimized for higher yields?
- Synthesis Methodology :
- Step 1 : Prepare the 1,3,4-oxadiazole core via cyclization of thiosemicarbazides using phosphoryl chloride (POCl₃) in dry dichloromethane (DCM) under reflux (60–70°C, 4–6 hrs) .
- Step 2 : React the oxadiazole intermediate with 4-chlorobenzyl isocyanate in the presence of a base (e.g., triethylamine) in acetonitrile at room temperature for 12–24 hrs.
- Optimization :
- Use inert solvents (DCM or acetonitrile) to minimize side reactions.
- Monitor reaction progress via TLC or HPLC.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
- Yield Improvement :
- Increase equivalents of 4-chlorobenzyl isocyanate (1.2–1.5 eq) to drive the reaction to completion.
- Pre-dry solvents over molecular sieves to avoid hydrolysis of intermediates.
Q. What spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
- Structural Confirmation :
- 1H/13C NMR : Assign peaks for the urea NH (δ 8.5–9.5 ppm), oxadiazole C=N (δ 160–165 ppm), and thiophene protons (δ 6.5–7.5 ppm) .
- ESI-HRMS : Verify molecular ion [M+H]+ with <2 ppm error (e.g., calculated for C₁₅H₁₂ClN₄O₂S: 355.0321; observed: 355.0325) .
- Purity Analysis :
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm; purity >95% required for biological assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound, particularly its antimicrobial and anticancer potential?
- Experimental Design :
- Bioactivity Screening :
- Antimicrobial : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC assays (concentration range: 1–100 µM) .
- Anticancer : Use MTT assays on cancer cell lines (e.g., HL-60 leukemia, MCF-7 breast cancer) with IC₅₀ determination .
- Target Identification :
- Perform molecular docking against bacterial DNA gyrase or human tyrosine kinases (e.g., BTK) using AutoDock Vina .
- SAR Modifications :
- Vary substituents on the benzyl (e.g., Cl → F, CF₃) and thiophene (e.g., 3-thienyl → 2-thienyl) groups to assess activity trends .
Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Data Contradiction Analysis :
- Pharmacokinetic Profiling : Measure solubility (shake-flask method), plasma stability (LC-MS/MS), and metabolic clearance (microsomal assays) to identify bioavailability issues .
- Formulation Adjustments : Use nanoemulsions or cyclodextrin complexes to enhance solubility and bioavailability .
- Mechanistic Validation : Confirm target engagement via Western blot (e.g., caspase-3 activation in apoptosis assays) .
Q. How can computational methods guide the optimization of this compound’s selectivity for specific biological targets?
- Computational Workflow :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with BTK) over 100 ns to assess binding stability and identify key residues (e.g., Lys430, Glu445) .
- Free Energy Perturbation (FEP) : Predict ΔΔG values for substituent modifications to prioritize synthetic targets .
- Validation :
- Compare computational predictions with experimental IC₅₀ values from kinase inhibition panels .
Comparative Data for Bioactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
